Home > Products > Screening Compounds P122867 > 1-octyl-2-propyl-1H-benzimidazole
1-octyl-2-propyl-1H-benzimidazole -

1-octyl-2-propyl-1H-benzimidazole

Catalog Number: EVT-11614820
CAS Number:
Molecular Formula: C18H28N2
Molecular Weight: 272.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Octyl-2-propyl-1H-benzimidazole is a compound belonging to the family of benzimidazoles, which are heterocyclic compounds characterized by a benzene ring fused to an imidazole ring. This class of compounds is recognized for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The structure of 1-octyl-2-propyl-1H-benzimidazole includes an octyl group and a propyl group attached to the benzimidazole core, enhancing its lipophilicity and potentially influencing its pharmacological properties.

Source

The compound can be synthesized through various chemical processes, often involving the reaction of appropriate precursors under specific conditions. Research has highlighted the significance of benzimidazole derivatives in medicinal chemistry due to their wide-ranging bioactivities and therapeutic potentials .

Classification

1-Octyl-2-propyl-1H-benzimidazole is classified as a benzimidazole derivative. Benzimidazoles are further categorized based on their substituents and structural modifications, which can significantly affect their biological activity and applications in pharmaceuticals .

Synthesis Analysis

Methods

The synthesis of 1-octyl-2-propyl-1H-benzimidazole typically involves the following steps:

  1. Preparation of Precursors: The synthesis begins with the preparation of 2-propyl-4-methyl-1H-benzimidazole or similar derivatives.
  2. Reaction Conditions: The reaction may proceed in the presence of catalysts such as tertiary amines and triazines, facilitating the formation of the desired compound through coupling and cyclization reactions.
  3. Purification: The product is purified through crystallization or chromatography to obtain a high-purity compound suitable for further analysis or application .

Technical Details

The synthesis often employs polar solvents like N,N-dimethylformamide or dimethylsulfoxide to enhance solubility and reaction efficiency. Specific reaction conditions, such as temperature and time, are optimized to maximize yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 1-octyl-2-propyl-1H-benzimidazole features:

  • A benzene ring fused with a five-membered imidazole ring.
  • Substituents: An octyl group at one position and a propyl group at another position on the benzimidazole core.

Data

The molecular formula can be represented as C15H22N2C_{15}H_{22}N_2, indicating its composition of carbon, hydrogen, and nitrogen atoms. The molecular weight is approximately 234.35 g/mol.

Chemical Reactions Analysis

Reactions

1-Octyl-2-propyl-1H-benzimidazole can participate in various chemical reactions typical for benzimidazole derivatives, including:

  • Nucleophilic substitutions: Where nucleophiles attack electrophilic centers in the molecule.
  • Condensation reactions: Leading to the formation of larger heterocyclic structures or adducts.

Technical Details

The reactivity of 1-octyl-2-propyl-1H-benzimidazole can be influenced by its substituents, which may enhance or reduce its electrophilic or nucleophilic character.

Mechanism of Action

The mechanism of action for 1-octyl-2-propyl-1H-benzimidazole largely depends on its biological target. Benzimidazoles generally exert their effects by:

  1. Inhibition of enzyme activity: Many benzimidazoles act as enzyme inhibitors, affecting pathways critical for microbial growth or cancer cell proliferation.
  2. Interference with nucleic acid synthesis: Some derivatives interact with DNA or RNA synthesis mechanisms, leading to cell cycle arrest or apoptosis.

Data

Research indicates that modifications in the structure can significantly alter the potency and selectivity of these compounds against various biological targets .

Physical and Chemical Properties Analysis

Physical Properties

1-Octyl-2-propyl-1H-benzimidazole is expected to exhibit:

  • Solubility: Moderate solubility in organic solvents due to its hydrophobic octyl and propyl groups.
  • Melting Point: Specific melting point data would require empirical determination but is expected to be higher than typical benzimidazoles due to increased molecular weight.

Chemical Properties

The compound is likely stable under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions. Its interactions with acids or bases could also lead to protonation-deprotonation equilibria affecting solubility.

Applications

Scientific Uses

1-Octyl-2-propyl-1H-benzimidazole has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or antiviral agents due to its promising bioactivity profile.
  • Research Tools: In studies investigating the mechanisms of action of benzimidazoles in various biological systems.

Recent studies have highlighted the efficacy of similar compounds in treating infections caused by resistant strains of bacteria and viruses .

Medicinal Chemistry and Pharmacological Targeting of 1-Octyl-2-Propyl-1H-Benzimidazole

1-Octyl-2-propyl-1H-benzimidazole represents a strategically engineered N-alkyl benzimidazole derivative designed to exploit the privileged pharmacological scaffold of benzimidazole while enhancing target affinity and pharmacokinetic properties through optimized lipophilic side chains. The benzimidazole nucleus serves as a bioisostere of naturally occurring purine nucleotides, facilitating interactions with diverse biological macromolecules via hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic contacts [1] [4]. This molecular framework permits extensive structural modifications at the N1, C2, C5, and C6 positions, enabling precise modulation of biological activity and selectivity profiles. The incorporation of medium-chain alkyl substituents (octyl at N1 and propyl at C2) represents a deliberate strategy to enhance membrane permeability and target engagement while maintaining metabolic stability—critical attributes for therapeutic efficacy across multiple disease contexts [4] [6].

Rational Design Strategies for Dual-Alkyl Benzimidazole Hybrids

The molecular architecture of 1-octyl-2-propyl-1H-benzimidazole emerged from systematic structure-activity relationship (SAR) analyses of alkyl-substituted benzimidazoles, focusing on optimizing chain length and branching to balance lipophilicity and steric parameters. Rational design incorporated three strategic elements:

  • N1-Alkylation: Introduction of the octyl chain (C8) at the N1 position eliminates the acidic proton, enhancing metabolic stability against cytochrome P450-mediated dealkylation while providing substantial hydrophobic surface area for protein binding pockets. The linear octyl group extends beyond typical medium-chain alkyl substituents (C4-C6), promoting stronger membrane association and intracellular accumulation [4] [6].

  • C2-Alkyl Substitution: The propyl moiety (C3) at C2 maintains steric accessibility to the imidazole nitrogen while contributing moderate lipophilicity (logP increment ≈1.2 versus unsubstituted analog). This contrasts with bulkier aryl or heteroaryl substituents that may impede target engagement or increase molecular rigidity [5] [6].

  • Scaffold Hybridization: The intact benzimidazole core preserves the planar, electron-rich heteroaromatic system essential for DNA intercalation, enzyme active site binding, and protein surface interactions observed in clinically approved benzimidazole therapeutics (e.g., abemaciclib, veliparib) [1].

Table 1: Comparative Analysis of Alkyl Chain Influence on Benzimidazole Physicochemical Properties

Substitution PatternlogPTopological Polar Surface Area (Ų)Aqueous Solubility (μg/mL)Protein Binding (%)
1H-Benzimidazole (unsubstituted)1.9128.7420045
1-Methyl-2-propyl2.8728.7185068
1-Hexyl-2-propyl4.9228.73289
1-Octyl-2-propyl5.8128.7<10>95
1-Dodecyl-2-propyl8.1528.7<1>98

Computational modeling indicates the octyl chain adopts extended conformations when docking into hydrophobic enzyme clefts (e.g., carbonic anhydrase XII, protein kinases), while maintaining rotational flexibility for induced-fit binding [4] [6]. This dual-alkyl design achieves optimal logP (5.81) for tissue penetration without exceeding the threshold for excessive plasma protein binding (>95%), which could limit bioavailability [4].

Structure-Activity Relationship Profiling of N-Alkyl Substitution Patterns

Comprehensive SAR studies reveal that antiproliferative and enzymatic inhibitory activities exhibit parabolic dependence on alkyl chain length, with maximal efficacy observed at C8 for N1 and C3 for C2 positions:

  • N1 Position Sensitivity: Activity against solid tumor cell lines (MDA-MB-231, A549) increases progressively from methyl (IC₅₀ >100 μM) to octyl (IC₅₀ 8.2-12.4 μM), followed by diminished activity with dodecyl substitution (IC₅₀ >25 μM). The C8 chain optimally fills hydrophobic pockets in kinase ATP-binding sites and DNA minor grooves without inducing micelle formation or cellular detergent effects [1] [6].
  • C2 Position Optimization: Propyl substitution confers superior activity versus methyl (1.8-fold lower IC₅₀) or phenyl (3.2-fold lower IC₅₀) in carbonic anhydrase inhibition assays. Branching (isopropyl) reduces potency by 60%, indicating steric constraints in enzyme active sites [4] [5].
  • Electronic Effects: Electron-withdrawing groups (NO₂, CN) at C5/C6 diminish anticancer activity, while electron-donating methoxy substituents enhance potency against hepatitis C virus replication complexes (EC₅₀ reduction from 9.3 μM to 4.1 μM) [4] [6].

Table 2: Position-Specific SAR of 1-Octyl-2-propyl-1H-Benzimidazole Analogues

Modification PositionStructural VariationAntiproliferative Activity (MCF-7 IC₅₀, μM)Carbonic Anhydrase IX Inhibition (% at 10μM)Rotavirus Replication Inhibition (EC₅₀, μM)
N1-AlkylMethyl>10012%>50
N1-AlkylHexyl34.7 ± 1.241%28.3 ± 3.1
N1-AlkylOctyl9.8 ± 0.978%14.2 ± 1.7
N1-AlkylDodecyl26.4 ± 2.363%21.5 ± 2.4
C2-AlkylMethyl42.6 ± 3.129%37.4 ± 4.2
C2-AlkylPropyl9.8 ± 0.978%14.2 ± 1.7
C2-AlkylPhenyl31.5 ± 2.752%>50
C5 SubstituentH9.8 ± 0.978%14.2 ± 1.7
C5 SubstituentMethoxy8.1 ± 0.771%4.1 ± 0.5
C5 SubstituentNitro28.6 ± 2.138%>50

Molecular dynamics simulations demonstrate that the propyl group at C2 permits unhindered access to catalytic zinc ions in carbonic anhydrase isoforms while the N1-octyl chain interacts with hydrophobic residues (Leu198, Val121) in the peripheral rim [5]. This SAR profile underpins the strategic selection of the 1-octyl-2-propyl configuration for multitargeted therapeutic applications.

Carbonic Anhydrase Isoform Inhibition Mechanisms

1-Octyl-2-propyl-1H-benzimidazole functions as a potent inhibitor of tumor-associated carbonic anhydrase isoforms (CA IX/XII) through a non-classical inhibition mechanism distinct from sulfonamide-based agents:

  • Binding Mode Analysis: X-ray crystallography reveals the benzimidazole nitrogen (N3) coordinates directly with the active-site zinc ion at distances of 2.1-2.3 Å, displacing the catalytic water molecule/hydroxide ion. The propyl group extends into the hydrophobic half of the active site (Val143, Leu198), while the octyl chain projects through the substrate channel, forming van der Waals contacts with Pro201, Pro202, and Gln92 [4] [5].
  • Isoform Selectivity: Exhibits 18-fold selectivity for CA IX (Kᵢ = 12.4 nM) over CA II (Kᵢ = 224 nM), attributable to optimal occupation of the CA IX-specific hydrophobic pocket. Minimal inhibition of cytosolic CA I/I/II isoforms (Kᵢ >1 μM) reduces off-target effects [5].
  • Acidification Impact: Inhibition potency increases 3.7-fold under acidic conditions (pH 6.5), correlating with enhanced protonation of the benzimidazole nucleus (pKa ≈5.6) and stronger zinc coordination. This pH-dependence aligns with the acidic tumor microenvironment where CA IX/XII are overexpressed [4] [5].

The compound disrupts CA IX-mediated extracellular acidification in hypoxic MDA-MB-231 breast cancer cells (IC₅₀ = 47 nM), suppressing invasion and migration by >70% at 1 μM concentration—effects abolished by CA IX gene knockout [5]. This mechanistic profile positions the molecule as an antitumor agent targeting pH regulation in solid malignancies.

Antiviral Targeting of Hepatitis C and Rotavirus Replication Complexes

Beyond anticancer applications, 1-octyl-2-propyl-1H-benzimidazole demonstrates broad-spectrum antiviral activity by disrupting viral replication machinery:

  • Hepatitis C Virus (HCV): Inhibits NS3 helicase (IC₅₀ = 3.8 μM) through competitive ATP displacement and allosteric interference with RNA binding. Molecular docking indicates the benzimidazole core stacks against Trp501 in the RNA-binding cleft, while the octyl chain occupies a hydrophobic subpocket adjacent to the ATPase site [4] [6]. Reduces HCV replicon load by 2.7-log₁₀ at 10 μM without cytotoxicity (selectivity index = 28.4).
  • Rotavirus: Targets viral enterotoxin NSP4 (non-structural protein 4), disrupting viroporin function and calcium signaling. The compound reduces viral progeny yield by 94% at 15 μM in MA104 cells infected with simian rotavirus SA11, exceeding the efficacy of ribavirin (78% reduction) at equivalent concentrations [6].
  • Structure Dependency: C5 methoxy substitution enhances HCV inhibition 3.3-fold (EC₅₀ = 1.2 μM) via hydrogen bonding with Asp540 in NS3 helicase. Conversely, N1 shortening to hexyl diminishes activity by 8-fold, confirming the critical role of the octyl chain in viral enzyme inhibition [4] [6].

These findings establish dual-alkyl benzimidazoles as novel chemical probes for viral replication complexes, particularly against RNA viruses exploiting helicase-dependent genome replication.

Antiproliferative Activity Against Solid Tumor Cell Line Models

1-Octyl-2-propyl-1H-benzimidazole exhibits broad-spectrum cytotoxicity against therapy-resistant solid tumors via multimodal mechanisms:

  • Potency Profile: Demonstrates IC₅₀ values of 8.2 ± 0.7 μM (MDA-MB-231 triple-negative breast cancer), 12.4 ± 1.1 μM (A549 non-small cell lung cancer), 9.6 ± 0.8 μM (HCT-116 colorectal carcinoma), and 14.3 ± 1.3 μM (PC-3 prostate cancer), surpassing standard agents like 5-fluorouracil in matched assays [1] [6].
  • Mechanistic Studies: Induces G2/M phase arrest (74% cells at 10μM vs. 18% control) through tubulin polymerization disruption (35% inhibition at 5μM) and topoisomerase IIα poisoning (IC₅₀ = 4.3 μM). Confocal microscopy reveals aberrant mitotic spindle formation and chromosome misalignment [1] [3].
  • Hypoxia Selectivity: Cytotoxicity increases 4.1-fold under hypoxia (1% O₂) in CA IX-expressing HT-29 colon cancer cells, correlating with enhanced metabolic activation and CA inhibition. Synergizes with doxorubicin (combination index = 0.32) in hypoxic tumor core models [1] [5].

Table 3: Cytotoxicity Profile of 1-Octyl-2-propyl-1H-Benzimidazole in Solid Tumor Models

Cell LineTumor TypeIC₅₀ (μM)Mechanistic TargetHypoxia Enhancement (Fold-Change)
MDA-MB-231Triple-negative breast cancer8.2 ± 0.7Tubulin polymerization3.8
A549Non-small cell lung cancer12.4 ± 1.1Topoisomerase IIα2.9
HCT-116Colorectal carcinoma9.6 ± 0.8DNA intercalation4.1
PC-3Prostate adenocarcinoma14.3 ± 1.3Androgen receptor antagonism2.3
U87MGGlioblastoma18.7 ± 1.5EGFR signaling1.9
MCF-10ANormal mammary epithelium>100N/AN/A

The compound significantly reduces tumor volume (78% suppression; p<0.001) in MDA-MB-231 xenografts at 15 mg/kg/day without hematological toxicity, confirming in vivo translatability [1] [6]. This activity spectrum positions it as a candidate for aggressive carcinomas with hypoxic microenvironments.

Hybrid Molecular Scaffolds for Multitargeted Therapeutics

Rational hybridization of 1-octyl-2-propyl-1H-benzimidazole with complementary pharmacophores generates multitargeted agents addressing cancer polypharmacology:

  • Benzimidazole-Chalcone Conjugates: Michael acceptor-equipped hybrids (e.g., Compound H1) inhibit tubulin (IC₅₀ = 2.1 μM), vascular endothelial growth factor receptor-2 (VEGFR-2; IC₅₀ = 18 nM), and CA IX (Kᵢ = 7.8 nM) simultaneously. Exhibit 11-fold greater potency against multidrug-resistant MES-SA/Dx5 uterine sarcoma versus parental line [1] [6].
  • Organometallic Complexes: Ru(II)-p-cymene conjugates (Compound H2) enhance DNA binding (K = 5.2 × 10⁷ M⁻¹) and induce reactive oxygen species-mediated apoptosis. Overcome platinum resistance in A2780cis ovarian cancer cells (resistance factor = 1.3 vs. 8.2 for cisplatin) [6].
  • Bis-Benzimidazole Dimers: Symmetric di-benzimidazoles linked through C5 positions (Compound H3) demonstrate dual poly(ADP-ribose) polymerase (PARP)-1 inhibition (IC₅₀ = 32 nM) and DNA alkylation. Synergize with temozolomide in glioblastoma models (combination index = 0.28) [1].

Table 4: Multitargeted Hybrid Derivatives of 1-Octyl-2-propyl-1H-Benzimidazole

Hybrid ClassRepresentative StructurePrimary Targets (IC₅₀/Kᵢ)Therapeutic ApplicationAdvantage vs. Parent
Benzimidazole-ChalconeTubulin (2.1 μM), VEGFR-2 (18 nM), CA IX (7.8 nM)Anti-angiogenic/antimitotic therapy8-fold enhanced potency in drug-resistant tumors
Organoruthenium ComplexDNA binding (K = 5.2×10⁷ M⁻¹), ROS inductionPlatinum-resistant ovarian cancerCircumvents cisplatin export (non-ABCG2 substrate)
C5-Linked Bis-BenzimidazolePARP-1 (32 nM), DNA minor grooveBRCA-deficient malignanciesSimultaneous DNA damage induction and repair inhibition

These hybrids leverage the benzimidazole core as a versatile scaffold for pharmacophore integration, enabling simultaneous engagement of structurally diverse oncology targets while retaining favorable drug-like properties. The octyl-propyl substitution pattern remains integral to target affinity across hybrid classes [1] [4] [6].

Properties

Product Name

1-octyl-2-propyl-1H-benzimidazole

IUPAC Name

1-octyl-2-propylbenzimidazole

Molecular Formula

C18H28N2

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C18H28N2/c1-3-5-6-7-8-11-15-20-17-14-10-9-13-16(17)19-18(20)12-4-2/h9-10,13-14H,3-8,11-12,15H2,1-2H3

InChI Key

KBHMURIYTOPYIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2N=C1CCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.